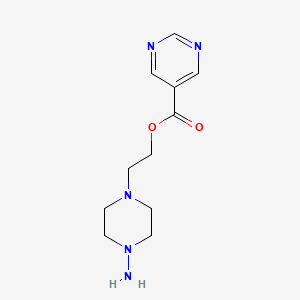

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate

Description

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate is a synthetic small molecule featuring a pyrimidine core substituted with a carboxylate ester group at position 5 and an ethyl-linked 4-aminopiperazine moiety at position 2. The compound’s structure combines a heteroaromatic ring (pyrimidine) with a flexible piperazine group, making it a candidate for diverse biological interactions.

Properties

Molecular Formula |

C11H17N5O2 |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

2-(4-aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H17N5O2/c12-16-3-1-15(2-4-16)5-6-18-11(17)10-7-13-9-14-8-10/h7-9H,1-6,12H2 |

InChI Key |

XOEANXXTIZSQPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOC(=O)C2=CN=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate typically involves the reaction of piperazine derivatives with pyrimidine carboxylates. One common method involves the use of piperazine and pyrimidine-5-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine-5-carboxylate Derivatives with Piperazine/Piperidine Substituents

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives

- Structure : Features a phenyl group on the piperazine ring and a carboxamide at position 3.

- Carboxamide vs. carboxylate ester: The amide group improves metabolic stability but reduces electrophilicity, affecting enzyme inhibition kinetics (e.g., acetylcholinesterase inhibition with IC₅₀ values < 10 μM) .

- Pharmacological Activity : Demonstrated acetylcholinesterase inhibition via molecular docking, with binding modes distinct from carboxylate esters .

Ethyl 2-(4-(Aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS 603954-49-0)

- Structure: Substitutes piperazine with a 4-aminomethylpiperidine ring.

- Key Differences :

- Applications: Limited data, but structural simplicity suggests utility as an intermediate in kinase inhibitor synthesis .

Ethyl 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1116339-70-8)

- Structure: Hydroxyl group on piperidine instead of amino.

- Key Differences: Hydroxyl introduces polarity, enhancing aqueous solubility (logP ~1.2 vs. ~2.5 for aminopiperazine derivatives) . Reduced basicity compared to 4-aminopiperazine, altering pH-dependent solubility and protein interactions .

Functional Group Variations on Pyrimidine

Mobocertinib Succinate (EGFR Inhibitor)

- Structure : Pyrimidine-5-carboxylate with indole and substituted phenyl groups.

- Key Differences :

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic Acid (CAS 1116339-69-5)

Pharmacologically Active Pyrido[2,3-d]pyrimidine Analogues

Comparative Data Table

| Compound | Core Structure | Substituent (Position 2) | Functional Group (Position 5) | Key Pharmacological Property |

|---|---|---|---|---|

| 2-(4-Aminopiperazin-1-yl)ethyl derivative | Pyrimidine | 4-Aminopiperazine (ethyl-linked) | Carboxylate ester | Kinase inhibition (hypothetical) |

| 2-(4-Phenylpiperazin-1-yl) derivative | Pyrimidine | 4-Phenylpiperazine | Carboxamide | Acetylcholinesterase inhibition |

| Mobocertinib | Pyrimidine | Substituted phenyl/indole | Carboxylate ester | EGFR inhibition |

| Ethyl 2-(4-hydroxypiperidin-1-yl) derivative | Pyrimidine | 4-Hydroxypiperidine | Carboxylate ester | High aqueous solubility |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves coupling pyrimidine-5-carboxylic acid derivatives with 4-aminopiperazine intermediates. Key steps include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity .

Data Table :

| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Carboxylate Activation | EDC, HOBt, DMF, 0°C → RT | 60-75% | >90% |

| Piperazine Coupling | 4-Aminopiperazine, DIPEA, 12h | 70-85% | >95% |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Confirm the presence of the pyrimidine ring (δ 8.6–9.2 ppm for aromatic protons) and piperazine NH₂ groups (δ 1.5–2.5 ppm for CH₂ and NH signals) .

- IR : Look for C=O stretching (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula (C₁₀H₁₆N₆O₂; calc. 276.13) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo acetylcholinesterase (AChE) inhibition data for this compound?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4, 25°C) for both assays .

- Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier penetration to explain reduced in vivo efficacy .

- Metabolite Screening : LC-MS/MS can identify active/inactive metabolites affecting in vivo results .

Q. How does molecular docking clarify interactions between this compound and AChE?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Maestro for docking simulations .

- Key Interactions :

- Pyrimidine ring forms π-π stacking with Trp86 in the catalytic site.

- Piperazine NH₂ hydrogen-bonds with Glu199 .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

- Methodological Answer :

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-target hits .

- Structure-Activity Relationship (SAR) : Modify the pyrimidine’s 5-carboxylate group to reduce affinity for non-AChE targets .

- Cellular Assays : Validate selectivity in HEK293 cells overexpressing AChE vs. wild-type .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Source Variability : Control for enzyme lot-to-lot variability by using commercial standards (e.g., Sigma AChE) .

- Assay Conditions : Standardize substrate concentration (e.g., 1 mM acetylthiocholine) and incubation time (20 min) .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.